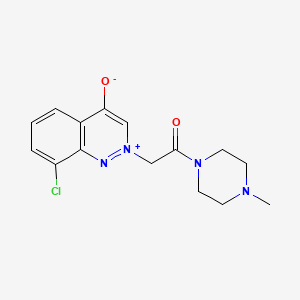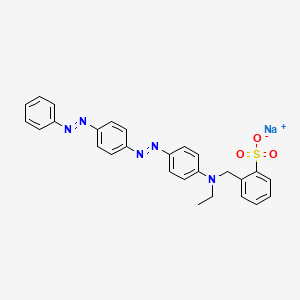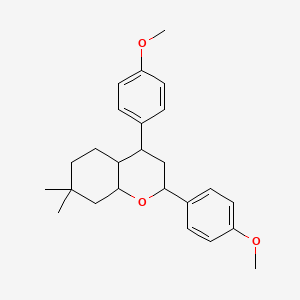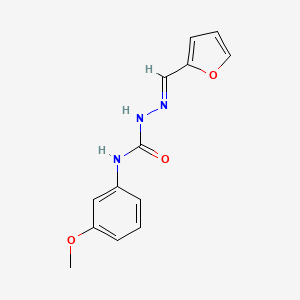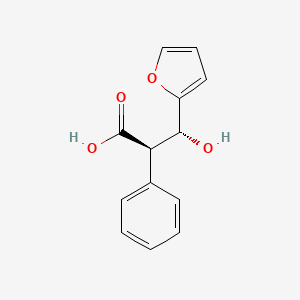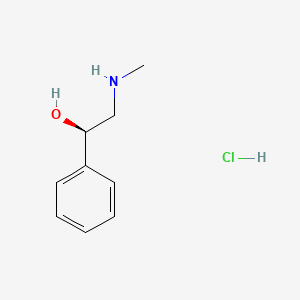
Halostachine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several syntheses of racemic N-methylphenylethanolamine have been published. One classical methodology starts from acetophenone. The methyl group of acetophenone is brominated with bromine to give α-bromoacetophenone, which is then reacted with N-methylbenzylamine to give an amino-ketone. The amino-ketone is reduced with lithium aluminium hydride to the corresponding amino-alcohol, and the N-benzyl group is finally removed by catalytic hydrogenation using a palladium on charcoal catalyst .
Industrial Production Methods: A common industrial synthetic method involves reacting octane with phenylacetaldehyde to give 4-[(1S)-1-methylbutyl] phenylacetaldehyde, which is then subjected to dehydration and reduction to yield halostachine .
Analyse Des Réactions Chimiques
Types of Reactions: Halostachine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products: The major products formed from these reactions include different amines, alcohols, ketones, and substituted phenethylamines .
Applications De Recherche Scientifique
Halostachine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have indicated its presence in rat brain, suggesting potential roles in neurotransmission.
Industry: It is included in certain over-the-counter dietary supplements for its stimulant properties.
Mécanisme D'action
Halostachine hydrochloride functions similarly to ephedrine by stimulating cAMP accumulation through beta agonism. This mechanism involves the activation of beta-adrenergic receptors, leading to increased levels of cyclic AMP (cAMP), which in turn promotes lipolysis and enhances fat burning . Despite being less effective than adrenaline, it holds promise as a supplement for weight management .
Comparaison Avec Des Composés Similaires
Phenylethanolamine: A parent biogenic amine related to halostachine.
Synephrine: An adrenergic drug with similar stimulant properties.
Ephedrine: An alkaloid with comparable pharmacological effects.
Uniqueness: Halostachine hydrochloride is unique due to its partial β2-agonist activity, which makes it less potent than adrenaline but still effective in promoting fat loss . Its structural similarity to other phenethylamines and catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine further highlights its potential in various applications .
Propriétés
Numéro CAS |
142467-20-7 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
(1R)-2-(methylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |
Clé InChI |
NPUGYWPZOLONFA-FVGYRXGTSA-N |
SMILES isomérique |
CNC[C@@H](C1=CC=CC=C1)O.Cl |
SMILES canonique |
CNCC(C1=CC=CC=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




